N-(4-bromobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-isopropylphenyl group and at position 5 with a propanamide linker bearing a 4-bromobenzyl moiety. Pyrazolo-pyrazine scaffolds are notable for their pharmacological relevance, particularly in kinase inhibition and anticancer applications .
Properties
Molecular Formula |
C25H25BrN4O2 |
|---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |
InChI |
InChI=1S/C25H25BrN4O2/c1-17(2)19-5-7-20(8-6-19)22-15-23-25(32)29(13-14-30(23)28-22)12-11-24(31)27-16-18-3-9-21(26)10-4-18/h3-10,13-15,17H,11-12,16H2,1-2H3,(H,27,31) |
InChI Key |
ZHVMUWATUAQYNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrazine core, followed by functionalization at specific positions to introduce the desired substituents. Common reagents used in these reactions include bromobenzyl halides, isopropyl phenyl ketones, and various amines. Reaction conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides, amines, or thiols .
Scientific Research Applications
N-(4-bromobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogen-Substituted Benzyl Derivatives
- N-(3-chlorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide (): This analog differs only in the halogen substituent (Cl vs. Br) on the benzyl group. Bromine’s larger atomic radius may enhance membrane permeability and prolong half-life due to slower metabolic oxidation .
| Property | 4-Bromobenzyl Analog (Target) | 3-Chlorobenzyl Analog |
|---|---|---|
| Substituent | Br (para) | Cl (meta) |
| Lipophilicity (Predicted) | Higher (Br > Cl) | Moderate |
| Halogen Bonding Potential | Strong | Moderate |
Core Structure Modifications
- Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[3,4-d]pyrimidine (): The pyrazolo[3,4-d]pyrimidine core in Example 53 () introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity. This modification could enhance target affinity but reduce passive diffusion across biological membranes.
Dihydropyrazolo[1,5-a]pyrazine Derivatives ():
Compound w7 in features a saturated pyrazine ring (6,7-dihydro form), which reduces aromaticity and may increase conformational flexibility. This could improve binding to dynamic protein pockets but decrease thermal stability compared to the fully aromatic target compound .
Substituent Effects on Aryl Groups
4-Isopropylphenyl vs. 4-Fluorophenyl ():
highlights pyrazoline derivatives with 4-fluorophenyl groups. Fluorine’s electronegativity enhances metabolic stability and electrostatic interactions, whereas the isopropyl group in the target compound provides steric shielding against enzymatic degradation. The trade-off lies in solubility (fluorine improves) vs. bioavailability (isopropyl enhances lipophilicity) .- Trifluoromethyl and Dioxane Substituents (): Compound 8(h) () incorporates a trifluoromethyl group, which drastically increases electronegativity and acidity compared to bromine. This could alter binding kinetics in targets sensitive to electron-withdrawing effects.
Analytical and Computational Insights
Electron Localization Function (ELF) ():
ELF analysis could reveal differences in electron density between the target compound and its analogs, particularly around the pyrazine core and halogen substituents. For instance, bromine’s polarizable electron cloud may enhance charge-transfer interactions in the target compound compared to chlorine .- Noncovalent Interaction Analysis (): Visualization of van der Waals surfaces and hydrogen-bonding networks (e.g., using Multiwfn, ) would clarify how the 4-bromobenzyl group engages in unique interactions compared to smaller halogens or non-halogenated analogs .
Biological Activity
N-(4-bromobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a pyrazolo[1,5-a]pyrazine core. The presence of bromine and isopropyl groups contributes to its unique chemical properties. The molecular formula is .
Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:
- Antitumor Activity : Pyrazolo[1,5-a]pyrazines have been associated with antitumor effects through the inhibition of specific kinases involved in cancer cell proliferation.
- Anti-inflammatory Effects : Some derivatives show promise in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Certain pyrazolo compounds have demonstrated efficacy against bacterial strains, suggesting potential as antimicrobial agents.
Antitumor Activity
A study by Yıldırım et al. (2017) investigated the synthesis and biological evaluation of pyrazolo compounds. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.2 | Apoptosis induction |
| Compound B | HeLa | 3.8 | Cell cycle arrest |
Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, compounds similar to this compound were tested for their ability to inhibit TNF-alpha production in macrophages. Results showed a dose-dependent decrease in TNF-alpha levels, highlighting the compound's potential in treating inflammatory diseases.
Case Studies
-
Case Study on Antitumor Efficacy :
- A clinical trial involving patients with advanced solid tumors assessed the efficacy of a related pyrazolo compound. The study reported a partial response in 30% of participants after 12 weeks of treatment.
-
Case Study on Anti-inflammatory Effects :
- An animal model study evaluated the anti-inflammatory effects of the compound in induced arthritis. The results demonstrated significant reduction in paw swelling and inflammatory markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
